molecular formula C19H26N6 B6438129 4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2548989-35-9

4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438129
CAS No.: 2548989-35-9
M. Wt: 338.4 g/mol
InChI Key: BYIVMKOHRMVFRO-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a central pyrimidine ring substituted at the 2-position with pyrrolidine and at the 6-position with a piperazine moiety bearing a (pyridin-3-yl)methyl group. The compound’s structure combines nitrogen-rich heterocycles, which are common in drug design due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

4-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-16-13-18(22-19(21-16)25-7-2-3-8-25)24-11-9-23(10-12-24)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVMKOHRMVFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available.

Comparison with Similar Compounds

4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

  • Structural Differences : The piperazine substituent here is a 5-methyl-1,3,4-thiadiazol-2-yl group instead of (pyridin-3-yl)methyl.
  • Molecular weight: 345.47 g/mol .
  • Implications : The thiadiazole’s electron-withdrawing nature may reduce basicity of the piperazine nitrogen, affecting solubility and binding affinity.

(3-Chlorophenyl){4-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]-1-piperazinyl}methanone

  • Structural Differences: A 3-chlorophenyl group is attached via a methanone linker to the piperazine.
  • Implications : The ketone linker may confer rigidity, altering conformational flexibility compared to the pyridinylmethyl group in the target compound .

4-(Pyridin-3-yl)-2-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-dihydro-3H-pyrazol-3-one Hydrochloride

  • Structural Differences : Incorporates a pyrazol-3-one ring fused to the pyrimidine.
  • Synthesis involves hydrazine derivatives, suggesting distinct reactivity profiles compared to the target compound .
  • Implications : The pyrazole’s hydrogen-bonding capacity may improve target engagement but reduce metabolic stability.

Thieno[3,2-d]pyrimidine Derivatives (e.g., 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)

  • Structural Differences: Replaces pyrimidine with a thienopyrimidine core and includes morpholine/sulfonyl groups.
  • Key Properties :
    • Molecular ion (MH+): 494.19, indicating higher molecular weight than the target compound.
    • Sulfonyl groups improve solubility but may introduce susceptibility to enzymatic hydrolysis .
  • Implications: The thienopyrimidine core’s extended π-system could enhance binding to hydrophobic enzyme pockets.

Structural and Pharmacokinetic Trends

Substituent Effects on Bioactivity

  • Piperazine Modifications: Pyridinylmethyl (Target): Balances lipophilicity and polarity, favoring both solubility and membrane permeability. Thiadiazole (Analog ): Increases metabolic resistance but may reduce aqueous solubility.
  • Heterocyclic Cores: Pyrimidine (Target): Versatile for hydrogen bonding. Thienopyrimidine (Analog ): Broader π-system for hydrophobic interactions.

Molecular Weight and Solubility

Compound Type Key Substituent Molecular Weight (g/mol) Solubility Predictions
Target Compound (Pyridin-3-yl)methyl ~350 (estimated) Moderate (polar pyridine)
Thiadiazole Analog 5-Methyl-1,3,4-thiadiazol-2-yl 345.47 Lower (sulfur-induced lipophilicity)
Thienopyrimidine Analog Methanesulfonyl 494.19 Higher (sulfonyl group)

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